molecular formula C8H17NO2 B11768970 2,2-Dimethoxy-1-methylpiperidine CAS No. 75256-21-2

2,2-Dimethoxy-1-methylpiperidine

Cat. No.: B11768970
CAS No.: 75256-21-2
M. Wt: 159.23 g/mol
InChI Key: PLQAXLMPGXNVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethoxy-1-methylpiperidine is an organic compound with the molecular formula C₈H₁₇NO₂ It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethoxy-1-methylpiperidine typically involves the reaction of piperidine with methanol in the presence of a catalyst. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often use a low boiling point alcohol like 1-propanol at high temperatures .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxy-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidines .

Scientific Research Applications

2,2-Dimethoxy-1-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

  • 2,2-Dimethoxy-1-ethylpiperidine
  • 2,2-Dimethoxy-1-propylpiperidine
  • 2,2-Dimethoxy-1-butylpiperidine

Comparison: 2,2-Dimethoxy-1-methylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

75256-21-2

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2,2-dimethoxy-1-methylpiperidine

InChI

InChI=1S/C8H17NO2/c1-9-7-5-4-6-8(9,10-2)11-3/h4-7H2,1-3H3

InChI Key

PLQAXLMPGXNVGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.